molecular formula C10H14O5 B579396 Ethyl 2,2-diacetyl-3-oxobutanoate CAS No. 19446-51-6

Ethyl 2,2-diacetyl-3-oxobutanoate

Cat. No. B579396
CAS RN: 19446-51-6
M. Wt: 214.217
InChI Key: CKKPZIZBHKYLGY-UHFFFAOYSA-N
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Description

Ethyl 2,2-diacetyl-3-oxobutanoate is a chemical compound with the molecular formula C10H14O5 . It’s important to note that there is limited information available on this specific compound, and it may be confused with similar compounds such as Ethyl 2,2-dimethyl-3-oxobutanoate .

properties

IUPAC Name

ethyl 2,2-diacetyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-5-15-9(14)10(6(2)11,7(3)12)8(4)13/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKPZIZBHKYLGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)(C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702750
Record name Ethyl 2,2-diacetyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19446-51-6
Record name Ethyl 2,2-diacetyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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